8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
CAS No.:
Cat. No.: VC15899401
Molecular Formula: C14H15N5O2
Molecular Weight: 285.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N5O2 |
|---|---|
| Molecular Weight | 285.30 g/mol |
| IUPAC Name | 8-amino-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C14H15N5O2/c1-8-5-3-4-6-9(8)7-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-6H,7H2,1-2H3,(H2,15,16)(H,17,20,21) |
| Standard InChI Key | KVYLQEQPELGZBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CN2C3=C(N=C2N)N(C(=O)NC3=O)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS: 1370596-44-3) belongs to the 3,7-dihydro-1H-purine-2,6-dione family. Its molecular formula is C₁₄H₁₅N₅O₂, corresponding to a molecular weight of 285.30 g/mol . The systematic name reflects three critical substituents:
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A methyl group at position 3
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A 2-methylbenzyl group at position 7
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An amino group at position 8
Structural Analysis and Physicochemical Properties
The compound’s purine backbone adopts a planar conformation, with substituents influencing its electronic distribution and solubility. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 285.30 g/mol | |
| XLogP3 (Partition Coefficient) | Estimated 1.2 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 104 Ų |
The 2-methylbenzyl group at N7 enhances lipophilicity compared to unsubstituted purine diones, while the amino group at C8 introduces hydrogen-bonding capacity critical for molecular interactions .
Synthetic Methodologies
Core Synthesis Strategy
The preparation of 8-amino-substituted purine diones typically involves multi-step sequences starting from xanthine derivatives. A pivotal approach, adapted from thietanyl-protection strategies , follows this general pathway:
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Base Compound Preparation:
Begin with 3-methylxanthine, which undergoes bromination at position 8 using phosphorus oxybromide (POBr₃) to yield 8-bromo-3-methylxanthine . -
Protecting Group Installation:
Introduce a thietanyl group at N7 via nucleophilic substitution with 2-chloromethylthiirane. This step prevents undesired alkylation at N7 during subsequent reactions . -
Benzylation at N1:
Treat the protected intermediate with benzyl chloride under basic conditions (e.g., K₂CO₃/DMF) to install the 2-methylbenzyl group . -
Amination at C8:
Replace the bromine atom with an amino group using aqueous ammonia or hydrazine hydrate under reflux . -
Deprotection:
Remove the thietanyl group via oxidation with hydrogen peroxide, followed by basic hydrolysis to yield the final product .
Critical Reaction Parameters
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Temperature Control: Amination requires precise temperature (80–100°C) to avoid side reactions .
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Solvent Selection: Polar aprotic solvents (DMF, DMSO) optimize alkylation efficiency .
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in heterogeneous systems .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
The 8-amino group and 2-methylbenzyl substituent differentiate this compound from related purine diones:
The 2-methylbenzyl group confers greater metabolic stability compared to smaller alkyl chains, while the amino group enables hydrogen bonding with biological targets .
Research Applications and Mechanistic Insights
Enzymatic Inhibition Studies
Though direct pharmacological data for this compound remains limited, structural analogs demonstrate:
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Xanthine Oxidase Inhibition: The 8-amino group competes with xanthine for binding at the enzyme’s active site, potentially reducing uric acid production .
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Kinase Modulation: Purine diones with N7 arylalkyl groups show ATP-competitive inhibition against CDK2 and EGFR kinases.
Material Science Applications
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Coordination Chemistry: The amino and carbonyl groups enable metal chelation, forming complexes with Cu(II) and Fe(III) ions for catalytic applications.
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Polymer Synthesis: Incorporation into monomeric units enhances thermal stability in polyamides and polyurethanes.
Challenges and Future Directions
Biological Evaluation Priorities
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